
Silane, trimethyl(4-methylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(4-methylbenzoyl)- is an organosilicon compound with the molecular formula C11H16OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 4-methylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, trimethyl(4-methylbenzoyl)- can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(4-methylbenzoyl)- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.
Aplicaciones Científicas De Investigación
Silane, trimethyl(4-methylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used to modify surfaces for biological assays and immobilization of biomolecules.
Mecanismo De Acción
The mechanism of action of silane, trimethyl(4-methylbenzoyl)- involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions, where the compound acts as a precursor or intermediate. The molecular targets and pathways involved depend on the specific application, such as surface modification or polymerization .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 4-methylbenzoyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of the 4-methylbenzoyl group.
Uniqueness
Silane, trimethyl(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability.
Propiedades
Número CAS |
68185-94-4 |
|---|---|
Fórmula molecular |
C11H16OSi |
Peso molecular |
192.33 g/mol |
Nombre IUPAC |
(4-methylphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C11H16OSi/c1-9-5-7-10(8-6-9)11(12)13(2,3)4/h5-8H,1-4H3 |
Clave InChI |
NHUCUMVBYJUDLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
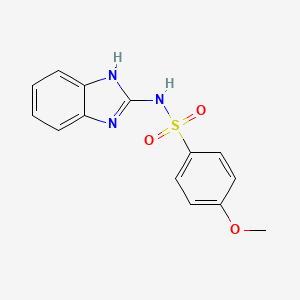
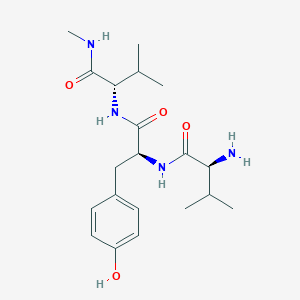

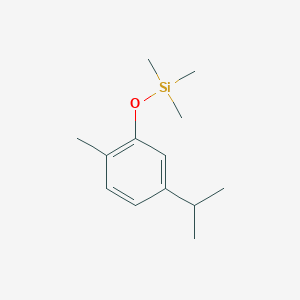
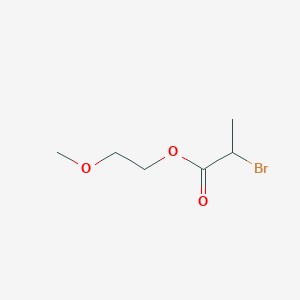
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
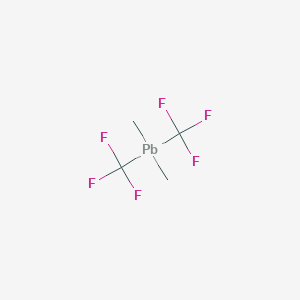
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)



![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
